

Technical Guide: 3-Iodopyridine-4-carbonitrile (CAS No. 10386-28-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodopyridine-4-carbonitrile*

Cat. No.: *B089190*

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Introduction

3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring both an iodine atom and a nitrile group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The CAS number for this compound is 10386-28-4.^[1] This guide provides a comprehensive overview of its properties, synthesis, and key reactions.

Physicochemical Properties

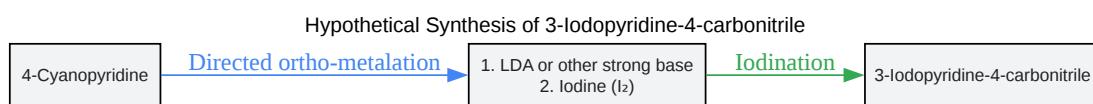
While extensive experimental data for **3-Iodopyridine-4-carbonitrile** is not widely published, data from suppliers and predictions based on its structure provide key insights into its physical and chemical characteristics.

Property	Value	Source
CAS Number	10386-28-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ IN ₂	[2] [5]
Molecular Weight	230.01 g/mol	[4]
Appearance	Cream to pale yellow or pale brown crystals or powder	[2]
Purity (typical)	≥97.5% (GC)	[2]
Predicted XlogP	1.2	[5]
Monoisotopic Mass	229.9341 Da	[5]

Synthesis

A definitive, peer-reviewed synthesis protocol for **3-Iodopyridine-4-carbonitrile** is not readily available in the literature. However, a plausible synthetic route can be devised based on established methods for the iodination of pyridine rings, particularly those activated by an electron-withdrawing group like a nitrile. One such general approach involves the ortho-iodination of a pyridine precursor.

Hypothetical Synthesis Workflow



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Caption: A potential synthetic route to **3-Iodopyridine-4-carbonitrile**.

Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the ortho-iodination of substituted pyridines.

Materials:

- 4-Cyanopyridine
- Lithium diisopropylamide (LDA) or a similar non-nucleophilic strong base
- Iodine (I_2)
- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium. Stir the mixture at -78 °C for 30 minutes.
- Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-cyanopyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the C3 position.
- Iodination: A solution of iodine (I_2) in anhydrous THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours

and then gradually warmed to room temperature.

- **Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **3-iodopyridine-4-carbonitrile**.

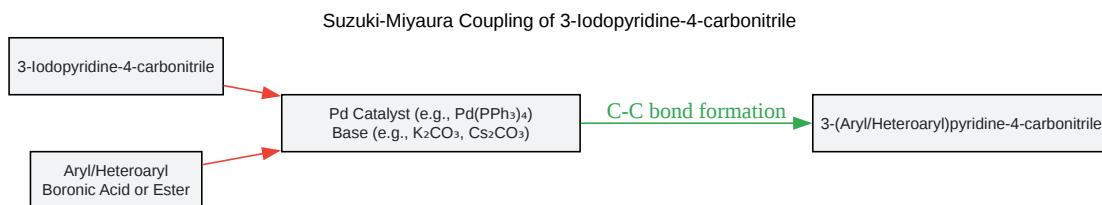
Chemical Reactivity and Applications

The presence of the iodo and cyano groups on the pyridine ring makes **3-Iodopyridine-4-carbonitrile** a valuable substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. **3-Iodopyridine-4-carbonitrile**, being an aryl iodide, is an excellent substrate for this reaction. This allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring, leading to the synthesis of various biaryl and heteroaryl compounds.

Suzuki-Miyaura Coupling Workflow



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

- **3-Iodopyridine-4-carbonitrile**
- Aryl or heteroaryl boronic acid or boronate ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

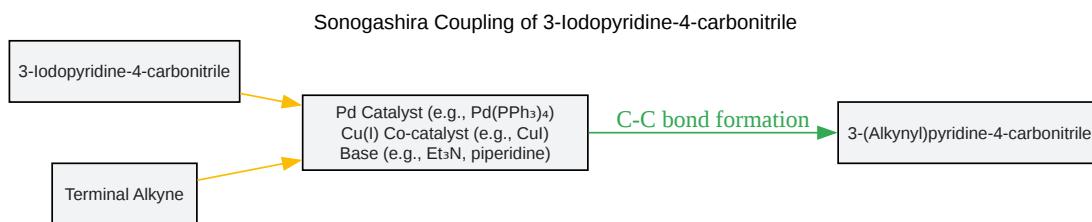
- To a reaction vessel, add **3-iodopyridine-4-carbonitrile**, the boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).
- Add the degassed solvent(s).

- Add the palladium catalyst (typically 1-5 mol%).
- The reaction mixture is heated to the desired temperature (often 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds between sp^2 and sp hybridized carbon atoms. **3-Iodopyridine-4-carbonitrile** can be readily coupled with various terminal alkynes to introduce an alkynyl moiety at the 3-position.

Sonogashira Coupling Workflow



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Caption: General workflow for the Sonogashira coupling reaction.[6]

General Experimental Protocol for Sonogashira Coupling:

Materials:

- **3-iodopyridine-4-carbonitrile**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine, piperidine)
- Solvent (e.g., THF, DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add **3-iodopyridine-4-carbonitrile**, the palladium catalyst, and copper(I) iodide.
- Add the solvent and the amine base.
- Add the terminal alkyne (typically 1.1-1.5 equivalents).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The reaction mixture is then typically filtered to remove the amine salt, and the filtrate is concentrated.
- The residue is taken up in an organic solvent and washed with water or a mild acid to remove the remaining amine.
- The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Biological Relevance and Potential Applications

While specific biological studies on **3-Iodopyridine-4-carbonitrile** are limited, the cyanopyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, various cyanopyridine derivatives have been investigated for their anticancer properties.^{[7][8]} The ability to functionalize the 3-position of the pyridine ring through cross-coupling reactions makes **3-Iodopyridine-4-carbonitrile** a valuable starting material for the synthesis of libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Safety Information

As with any chemical reagent, **3-Iodopyridine-4-carbonitrile** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Hazard Statements (based on GHS classifications for similar compounds):

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Conclusion

3-Iodopyridine-4-carbonitrile is a synthetically useful building block with significant potential in the development of novel compounds for medicinal chemistry and materials science. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings allows for the straightforward introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships in drug discovery and the synthesis of functional materials. While detailed experimental data for this specific compound is not abundant in the public domain, the information available for structurally related molecules provides a solid foundation for its application in research and development.

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- To cite this document: BenchChem. [Technical Guide: 3-Iodopyridine-4-carbonitrile (CAS No. 10386-28-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089190#3-iodopyridine-4-carbonitrile-cas-number\]](https://www.benchchem.com/product/b089190#3-iodopyridine-4-carbonitrile-cas-number)

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